Rubidium chlorate

Descripción general

Descripción

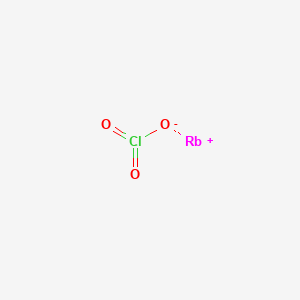

Rubidium Chlorate is a chemical compound with the molecular formula ClO3Rb . It has an average mass of 168.919 Da and a monoisotopic mass of 167.865387 Da .

Molecular Structure Analysis

The molecular structure of Rubidium Chlorate consists of one Rubidium atom (Rb), one Chlorine atom (Cl), and three Oxygen atoms (O). This gives it the molecular formula ClO3Rb .Aplicaciones Científicas De Investigación

Optical and Laser Technology, Electronics, Telecommunications, Biomedical, Space Technology, and Quantum Mechanics-Based Computing Devices : Rubidium's exclusive properties, such as softness, ductility, malleability, strong chemical and photo-emissive activity, low melting point, and easy ionization, make it suitable for use in these technologies (B. Ertan, 2017).

Marking Technique in Agricultural Research : Rubidium has been used in marking techniques for the European corn borer in agricultural research, demonstrating no adverse effects on the organism (D. Legg & H. Chiang, 1984).

Protein Phasing in Biological Crystallography : Rubidium ions are used in X-ray anomalous scattering for phasing of crystal structures in biological studies, such as the hsp60 apical domain from Thermus thermophilus (S. Korolev et al., 2001).

Atomic Clocks and Magnetometers : In fields like slow and stored light nonlinear optics and quantum computation, rubidium vapors are utilized. The miniaturization of traditional vapor cells for enhanced light–matter interactions on a chip has been explored (Liron Stern et al., 2013).

Environmental and Ecological Studies : Rubidium is used as an elemental marker to study the dispersal of aquatic insects, offering a non-toxic and efficient method for ecological research (John C. Payne & J. Dunley, 2002).

Biomedical Research : Studies on rubidium in humans indicate its unique neurophysiological characteristics and potential antidepressant properties (R. Fieve et al., 1973).

Geochemical Studies : Rubidium's distribution in oceans has been studied for understanding geochemical processes (E. Bolter et al., 1964).

Perovskite Solar Cells : Rubidium is used in multication perovskite cells to improve crystallinity and suppress defect migration, contributing to the development of high-efficiency solar cells (The Duong et al., 2017).

Propiedades

IUPAC Name |

rubidium(1+);chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXRGRLACABJNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO3, ClO3Rb | |

| Record name | rubidium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635476 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium chlorate | |

CAS RN |

13446-71-4 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.